molecular formula C15H14FN5O B3836978 2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol

Cat. No.: B3836978
M. Wt: 299.30 g/mol
InChI Key: OYRSVGBZZGGMLQ-UHFFFAOYSA-N
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Description

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where appropriate aminopyrazoles react with chlorinated pyrimidines in the presence of palladium catalysts . Another approach involves the Diels-Alder reaction between key intermediates, followed by subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the pyrazole or pyrimidine rings to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using halogenated intermediates and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, modulating signaling pathways critical for disease progression. For instance, it has been studied as a selective inhibitor of TYK2, a kinase involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol stands out due to its unique combination of a fluorinated pyrimidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to selectively inhibit specific molecular targets makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[[5-fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-10-18-14(20-15(13)17-7-9-22)11-2-4-12(5-3-11)21-8-1-6-19-21/h1-6,8,10,22H,7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSVGBZZGGMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NC=C(C(=N3)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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